Balticol E
Description
Contextualization of Marine Natural Products in Chemical Biology
Marine environments represent a significant and largely underexplored frontier in the search for novel chemical compounds with potential biological activities. Marine natural products, derived from a diverse array of marine organisms including microorganisms, invertebrates, and plants, often possess unique structural features and potent bioactivities not commonly found in terrestrial sources. nih.govresearchgate.netacs.org These characteristics make them valuable candidates for research in chemical biology, drug discovery, and biotechnology. nih.govresearchgate.net The intense biological competition and unique environmental conditions of marine ecosystems are believed to drive the production of a wide range of secondary metabolites with diverse functions. nih.gov
Discovery and Isolation of Balticol E from Fungal Strains
This compound is one of six naphthalenone derivatives, designated as balticols A–F, that were discovered and isolated from a fungal strain. bhumipublishing.comnih.govresearchgate.netuot.edu.ly Specifically, these compounds were obtained from the ethyl acetate (B1210297) extract of the culture broth of Ascomycota fungal strain 222. nih.govresearchgate.netuot.edu.ly This fungal strain was found on driftwood collected from the coast of the Greifswalder Bodden, located in the Baltic Sea, Germany. nih.govresearchgate.netuot.edu.ly The isolation process involved the cultivation of the fungal strain followed by extraction of the secondary metabolites from the culture broth. researchgate.netuot.edu.ly The structures of balticols A–F, including this compound, were elucidated using extensive spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) analyses. researchgate.netuot.edu.ly Another related compound, balticolid, a 12-membered macrolide, was also isolated from the same fungal strain 222. nih.govuot.edu.lyresearchgate.netresearchgate.net
Significance of this compound within Naphthalenone Derivatives Research
This compound holds significance within the research of naphthalenone derivatives, a class of natural products known for their diverse biological activities. researchgate.net The balticols series, including this compound, are examples of novel naphthalenone derivatives isolated from fungal sources. nih.govresearchgate.net Research has shown that naturally occurring naphthoquinones and naphthalenones, obtained from various sources including fungi, exhibit a wide range of biological and pharmacological properties. researchgate.net The discovery of this compound and its related compounds from a marine-derived fungus contributes to the understanding of the chemical diversity and potential bioactivities within this class of compounds, particularly those originating from marine microorganisms. nih.govresearchgate.net Studies on the balticols series have revealed notable biological activities, positioning this compound as a particularly interesting compound within this group due to its observed potency in certain assays. nih.govbhumipublishing.comnih.govresearchgate.net
Detailed research findings regarding the biological activities of this compound and other balticols have been reported. The balticols were tested for antiviral activity, specifically against Herpes simplex virus (HSV) type I and influenza A virus. nih.govresearchgate.netuot.edu.ly this compound demonstrated potent activity against HSV-1. nih.govresearchgate.netuot.edu.ly
Here is a summary of the antiviral activity of this compound and other balticols against HSV-1:
| Compound | IC₅₀ against HSV-1 (µg/mL) |
| Balticol A | 1 |
| Balticol B | 1 |
| Balticol C | 1 |
| Balticol D | 0.1 |
| This compound | 0.01 |
| Balticol F | 0.1 |
| Acyclovir (B1169) | 0.1 (µM) |
Note: The unit for Acyclovir is µM, while for Balticols A-F it is µg/mL. Direct comparison requires unit conversion. nih.govresearchgate.net
This compound exhibited significantly higher activity against HSV-1 compared to the standard acyclovir in one study, showing 10 times more activity based on the reported IC₅₀ values (0.01 µg/mL for this compound vs. 0.1 µM for acyclovir). nih.gov However, it is noted that this compound showed no activity against the influenza virus in the same study. nih.gov Other balticols, such as Balticol D and Balticol F, also showed activity against HSV-1, similar to the standard. nih.gov Some balticols, including Balticol C, D, and F, also showed activity against influenza viruses. nih.gov
The study of this compound contributes to the broader field of discovering potential therapeutic agents from marine natural products, particularly from fungal sources, and highlights the importance of exploring the chemical space offered by naphthalenone derivatives. nih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H18O6 |
|---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
(3S,4S)-3,4,8-trihydroxy-3-(2-hydroxypropyl)-6-methoxy-2,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C14H18O6/c1-7(15)5-14(19)6-11(17)12-9(13(14)18)3-8(20-2)4-10(12)16/h3-4,7,13,15-16,18-19H,5-6H2,1-2H3/t7?,13-,14-/m0/s1 |
InChI Key |
LDHFAKXSMLXKFH-OUHXOKSSSA-N |
Isomeric SMILES |
CC(C[C@@]1(CC(=O)C2=C([C@@H]1O)C=C(C=C2O)OC)O)O |
Canonical SMILES |
CC(CC1(CC(=O)C2=C(C1O)C=C(C=C2O)OC)O)O |
Synonyms |
balticol E |
Origin of Product |
United States |
Synthetic Chemistry Methodologies for Balticol E and Analogues
Elucidation of Biosynthetic Pathways of Naphthalenone Derivatives
Naphthalenone derivatives, including balticols, are often biosynthesized by fungi. mdpi.comresearchgate.net Their formation is typically linked to the polyketide pathway, specifically the 1,8-dihydroxynaphthalene (DHN) melanin (B1238610) pathway in some melanin-forming fungi. mdpi.comresearchgate.net
Identification of Metabolic Precursors and Intermediates
The biosynthesis of naphthalenones generally begins with the assembly of a polyketide chain, often initiated by the condensation of acetate (B1210297) units. mdpi.comresearchgate.net A key precursor in the DHN pathway, which is related to naphthalenone biosynthesis, is 1,8-dihydroxynaphthalene (DHN). mdpi.comresearchgate.net Other intermediates in this pathway include 1,3,6,8-tetrahydroxynaphthalene (B103748) (T4HN) and 1,3,8-trihydroxynaphthalene (B1218226) (T3HN). mdpi.comresearchgate.net The polyketide synthesis can involve the condensation of different numbers of acetate units, leading to various bicyclic cores. mdpi.comresearchgate.net
Table 1: Proposed Metabolic Precursors and Intermediates in Fungal Naphthalenone Biosynthesis
| Precursor/Intermediate | Pathway | Notes |
| Acetate units | Polyketide pathway | Building blocks for polyketide chain. mdpi.comresearchgate.net |
| Polyketide chain | Polyketide pathway | Length varies, leading to different cores. mdpi.comresearchgate.net |
| 1,8-Dihydroxynaphthalene (DHN) | DHN melanin pathway | Key precursor for some naphthalenones. mdpi.comresearchgate.net |
| 1,3,6,8-Tetrahydroxynaphthalene (T4HN) | DHN melanin pathway | Formed after pentaketide (B10854585) chain processing. mdpi.comresearchgate.net |
| 1,3,8-Trihydroxynaphthalene (T3HN) | DHN melanin pathway | Formed from T4HN via dehydration/reduction. mdpi.comresearchgate.net |
Enzymatic Mechanisms in Balticol E Biogenesis
The enzymatic steps involved in naphthalenone biosynthesis are carried out by enzymes typically encoded within biosynthetic gene clusters (BGCs). nih.govnih.govresearchgate.net These clusters contain genes for core polyketide synthases (PKSs) and various tailoring enzymes. nih.gov
In the context of fungal naphthalenones, non-reducing polyketide synthases (nrPKSs) are often the core enzymes responsible for assembling the initial polyketide chain. nih.govresearchgate.net Tailoring enzymes, such as reductases, dehydratases, hydroxylases, and methyltransferases, then modify this backbone to yield the diverse naphthalenone structures. mdpi.comresearchgate.netnih.govnih.gov For instance, in Aspergillus parvulus, specific enzymes like Apr2 and Apr7 are suggested to be responsible for hydroxylation at C-5, while Apr5 and Apr6 are expected to remove hydroxyl groups at C-3 and C-6. nih.govasm.org Apr8 is predicted to perform reduction, and Apr3 is predicted to carry out acetylation of a keto group, potentially leading to compounds like this compound (which is a naphthalenone derivative). nih.gov
Table 2: Predicted Enzymatic Activities in Fungal Naphthalenone Biosynthesis (Based on Aspergillus parvulus BGC)
| Enzyme | Predicted Activity | Proposed Outcome |
| nrPKS | Polyketide chain assembly | Formation of initial carbon backbone. nih.govresearchgate.net |
| Apr2, Apr7 | Hydroxylation at C-5 | Introduction of hydroxyl group at C-5. nih.govasm.org |
| Apr5, Apr6 | Dehydroxylation at C-3 and C-6 | Removal of hydroxyl groups. nih.gov |
| Apr8 | Reduction of keto group | Formation of hydroxyl or reduced carbon. nih.gov |
| Apr3 | Acetylation of keto group | Introduction of acetyl group. nih.gov |
Chemoenzymatic Synthetic Approaches to this compound
While specific chemoenzymatic routes solely focused on this compound are not extensively detailed in the provided search results, chemoenzymatic synthesis is a recognized strategy for accessing complex molecules, often combining chemical reactions with enzymatic transformations to leverage enzyme selectivity (chemo-, regio-, and stereoselectivity). The biosynthesis section highlights the role of enzymes in the natural formation of naphthalenones, suggesting the potential for utilizing isolated enzymes or engineered biological systems in synthetic strategies. mdpi.comresearchgate.netnih.govnih.gov Chemoenzymatic approaches can be particularly useful for introducing specific functional groups or establishing chiral centers with high precision, complementing traditional chemical synthesis steps.
Total Synthesis Strategies for this compound and its Congeners
Total synthesis aims to construct complex molecules from simpler, readily available precursors through a series of controlled chemical reactions. nih.gov For naphthalenone derivatives like this compound, total synthesis requires overcoming challenges related to the creation of the naphthalenone core, the introduction of specific substituents, and the control of stereochemistry. ontosight.ai
Advanced Retrosynthetic Disconnections and Target Identification
Retrosynthetic analysis is a key strategy in planning a total synthesis. leah4sci.come3s-conferences.org It involves working backward from the target molecule (this compound in this case) to simpler starting materials by applying known chemical transformations in reverse (retrosynthetic transforms). leah4sci.come3s-conferences.org Strategic disconnections are chosen to simplify the molecular structure and reveal accessible precursors. e3s-conferences.org
For naphthalenone cores, common retrosynthetic strategies might involve disconnections that relate the cyclic structure to acyclic or simpler cyclic precursors. researchgate.netdntb.gov.ua This could include considering Diels-Alder reactions, intramolecular cyclizations, or dearomatization strategies followed by subsequent functionalization and ring-closing steps. researchgate.netdntb.gov.uanih.gov The specific functional groups and stereocenters present in this compound would guide these disconnections. For instance, the hydroxyl and methoxy (B1213986) groups, as well as the stereochemistry at substituted carbons, would need to be considered in the retrosynthetic plan. nih.gov
Target identification in total synthesis involves selecting appropriate starting materials and key intermediates that can be efficiently converted to the final product. This selection is heavily influenced by the retrosynthetic analysis and the availability of reliable synthetic methodologies.
Diastereoselective and Enantioselective Methodologies
Given that this compound possesses multiple chiral centers nih.gov, controlling stereochemistry is paramount in its total synthesis and the synthesis of its analogues. Diastereoselective and enantioselective methodologies are crucial for synthesizing chiral molecules with the desired stereochemical outcome. researchgate.netcapes.gov.bracs.orgoup.comnih.gov
Diastereoselective reactions aim to favor the formation of one diastereomer over others. This can be achieved through the use of existing stereocenters within a molecule to influence the stereochemical outcome of a reaction (substrate control) or by employing chiral reagents or catalysts (reagent or catalyst control). researchgate.netcapes.gov.bracs.org
Enantioselective synthesis focuses on producing one enantiomer in preference to the other, typically from an achiral starting material or a racemic mixture. oup.comnih.gov Chiral catalysts or auxiliaries are commonly used to induce asymmetry during key bond-forming steps. oup.comnih.govresearchgate.net For naphthalenone synthesis, asymmetric dearomatization reactions and asymmetric cycloadditions catalyzed by chiral complexes have been explored to establish stereocenters in the naphthalenone core. researchgate.netnih.govresearchgate.net The development of highly effective chiral catalysts is an active area of research in this field. nih.govresearchgate.net
Achieving high levels of both diastereoselectivity and enantioselectivity is often necessary for the efficient total synthesis of complex natural products like this compound, minimizing the need for tedious separation of stereoisomers.
Design and Chemical Derivatization of this compound Analogues
The design and chemical derivatization of chemical compounds are fundamental strategies in medicinal chemistry and chemical biology to explore structure-activity relationships and create tools for biological investigations. This involves modifying specific functional groups or regions of a molecule to synthesize analogues with altered properties.
Structure-Activity Relationship (SAR) studies aim to understand how variations in chemical structure influence the biological activity of a compound. From a chemical modification perspective, this involves systematically synthesizing analogues with targeted changes to the parent structure and evaluating their biological effects. nih.govwikipedia.org This process helps identify key functional groups or structural motifs essential for activity and can guide the design of compounds with improved potency, selectivity, or other desirable characteristics. nih.govwikipedia.org
Mechanistic probes are chemical tools designed to investigate the biological mechanisms of action of a compound or to study specific biological processes. frontiersin.orgrsc.org The synthesis of such probes often involves incorporating tags (e.g., fluorescent labels, biotin (B1667282) tags for affinity purification, or photoactivable groups) into the structure of the molecule of interest, ideally without significantly altering its biological activity. frontiersin.orgnih.gov These probes can then be used in various chemical biology techniques, such as activity-based protein profiling or target identification studies. frontiersin.org
Advanced Spectroscopic and Computational Characterization of Balticol E
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is a fundamental tool in the structural elucidation of organic compounds, providing detailed information about the connectivity and environment of atoms within a molecule. For Balticol E, NMR data, including proton (¹H) and carbon (¹³C) NMR spectra, recorded in solvents such as CD₃OD, have been instrumental in assigning its structure nih.gov. Analysis of chemical shifts (δ) and coupling constants (J) allows for the identification of different types of protons and carbons and their neighboring atoms.
NMR data for this compound (5) in CD₃OD at 400 MHz (¹H) and 100 MHz (¹³C) have been reported nih.gov. This data provides specific δ values and multiplicities for the hydrogen and carbon atoms, which are key to piecing together the molecular structure.
Note: The provided NMR data in the source nih.gov was fragmented across snippets. The table above compiles selected data points explicitly mentioned for this compound (5) in CD₃OD.
Spectroscopic Methods for Absolute Stereochemical Elucidation (e.g., Electronic Circular Dichroism)
While NMR is effective for determining relative stereochemistry, establishing the absolute stereochemistry (the 3D arrangement of atoms in space) often requires complementary techniques. Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical method widely used for determining the absolute configuration of chiral molecules, especially natural products.
For the balticols, the absolute stereochemistry was determined by chemical degradation and comparison of CD data nih.gov. ECD spectra are sensitive to both the absolute configuration and conformation of a molecule. Comparing experimental ECD spectra with calculated spectra for different possible enantiomers is a common approach for absolute configuration assignment. This often involves computational chemistry to predict the ECD spectra of candidate structures.
Mass Spectrometry (MS) Techniques for Molecular Characterization
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural insights through fragmentation patterns. It is an essential technique for the characterization of natural products, often used in conjunction with chromatographic separation.
Ultra-High Resolution Mass Spectrometry for Elemental Composition Analysis
Ultra-high resolution mass spectrometry (HRMS), such as HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry), allows for the determination of the exact molecular mass of a compound with high accuracy. This precise mass measurement is critical for unequivocally determining the elemental composition of a molecule.
For this compound (5), HR-ESI-MS analysis of its molecular ion provided the elemental composition C₁₄H₁₈O₆ nih.gov. This information is vital for confirming the molecular formula derived from NMR data and understanding the degree of saturation compared to related compounds nih.gov. HRMS can distinguish between ions with very close masses but different elemental compositions, which is particularly useful for novel compounds.
LC-MS Based Methodologies for Complex Mixture Analysis
Natural products are often isolated from complex biological matrices, such as fungal extracts nih.govwikipedia.org. Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. This makes it ideal for analyzing complex mixtures and isolating individual components.
LC-MS based methodologies, including LC-ESI-HRMS, have been employed in the study of the fungal endophyte that produces balticols to explore its chemical diversity. The chromatographic separation allows for the resolution of different compounds in the extract before they enter the mass spectrometer, enabling the characterization of individual balticols, including this compound, even when present in complex mixtures. This approach facilitates the targeted isolation and subsequent detailed spectroscopic analysis of novel compounds.
Theoretical and Computational Chemistry of this compound
Theoretical and computational chemistry play an increasingly important role in complementing experimental spectroscopic data for structural elucidation and characterization. These methods involve using computer programs to model chemical systems and predict their properties based on theoretical principles, such as quantum mechanics.
In the context of this compound and related compounds, computational chemistry is particularly valuable for:
Confirming Molecular Structures: Computational methods can be used to calculate and compare predicted spectroscopic parameters (e.g., NMR chemical shifts, coupling constants) with experimental data to validate proposed structures.
Stereochemical Analysis: As mentioned in Section 3.1.2, quantum chemical calculations are frequently used in conjunction with experimental ECD data to determine absolute configurations. By calculating the ECD spectra of different possible stereoisomers, researchers can compare the theoretical results to the experimental spectrum to assign the correct absolute configuration. Studies on related compounds have utilized computational analysis of ECD and VCD spectra for absolute configuration elucidation.
Conformational Analysis: Computational methods can explore the possible conformations of a flexible molecule and determine their relative energies, which is important for interpreting spectroscopic data, especially ECD and NOESY, which are sensitive to molecular conformation.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are powerful tools used to investigate the electronic structure and reactivity of molecules. These methods, based on the principles of quantum mechanics, can provide detailed information about molecular orbitals, charge distribution, electrostatic potentials, and reaction pathways. By calculating properties such as frontier molecular orbitals (HOMO and LUMO), ionization potentials, and electron affinities, researchers can gain insights into a molecule's potential to donate or accept electrons and thus its likely sites of reactivity. Conceptual Density Functional Theory (DFT), for instance, provides descriptors like chemical potential, hardness, and softness that are useful in understanding chemical reactivity and selectivity. While these methods are widely applied to various organic molecules to understand their intrinsic properties and predict their behavior in chemical reactions, specific quantum chemical studies focused on elucidating the electronic structure and reactivity of this compound were not found in the surveyed literature. Such calculations could potentially shed light on the specific features of this compound's naphthalenone core and substituents that contribute to its observed antiviral activity.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. These simulations allow for the exploration of a molecule's conformational space, providing information about its flexibility, stable conformers, and transitions between different states. Conformational analysis is crucial as the biological activity and spectroscopic properties of a molecule can be highly dependent on its three-dimensional structure and dynamics. MD simulations can reveal preferred orientations of functional groups, the influence of solvent effects, and the potential for intramolecular interactions like hydrogen bonding. Although MD simulations are routinely applied to study the dynamics and conformations of various organic molecules, including natural products, specific studies detailing the conformational analysis of this compound using these methods were not identified in the conducted search. Applying MD simulations to this compound could provide valuable information about its flexibility and preferred conformations in different environments, which might be relevant to its interaction with biological targets.
Prediction of Spectroscopic Parameters
Computational methods can be employed to predict various spectroscopic parameters, complementing experimental spectroscopic analyses. For instance, quantum chemical calculations can predict NMR chemical shifts, coupling constants, vibrational frequencies (for IR and Raman spectroscopy), and electronic transitions (for UV-Vis spectroscopy). These predicted parameters can be invaluable in confirming structural assignments, interpreting complex spectra, and even guiding experimental investigations, particularly for novel or challenging structures. Machine learning approaches are also emerging in the prediction of spectroscopic constants based on molecular descriptors. Despite the general applicability of these predictive methods in modern chemical research, specific computational predictions of spectroscopic parameters for this compound were not found in the consulted literature. Such predictions could aid in the definitive assignment of spectroscopic signals and provide a deeper understanding of the relationship between this compound's structure and its spectral signature.
Computational Exploration of Mechanistic Hypotheses in Chemical Systems
Computational chemistry plays a significant role in exploring and validating mechanistic hypotheses in various chemical systems, including those involving natural products and their biological activities. By using methods such as transition state theory and reaction path calculations, researchers can computationally model proposed reaction mechanisms, determine activation energies, and assess the feasibility of different pathways. This can provide crucial insights into how a molecule might interact with a biological target or undergo transformations. Computational studies have been used to explore the mechanisms of action of various bioactive compounds and to understand the factors governing their efficacy. However, specific computational explorations of the mechanistic hypotheses underlying this compound's antiviral activity or any other chemical transformations involving this compound were not found in the reviewed literature. Applying computational methods could potentially help elucidate the molecular mechanisms by which this compound exerts its antiviral effects.
Mechanistic Investigations in Chemical Biology of Balticol E
Molecular Interactions and Target Identification (excluding human/clinical targets)
Elucidating the molecular targets of Balticol E in non-human biological systems is crucial for understanding its mechanism at a fundamental level. This involves identifying the specific biomolecules (e.g., viral proteins, host cellular proteins in model organisms) with which this compound interacts.
In Vitro Biochemical Assays for Elucidating Binding Mechanisms
In vitro biochemical assays are fundamental tools for characterizing the direct interaction between a small molecule like this compound and potential target proteins or nucleic acids. Techniques such as enzyme inhibition assays can determine if this compound directly inhibits the activity of viral enzymes essential for replication or host enzymes that the virus hijacks. Binding assays, such as those utilizing fluorescence spectroscopy, surface plasmon resonance (SPR), or microscale thermophoresis (MST), can quantify the affinity and kinetics of this compound binding to purified target molecules. nist.gov For instance, MST assays can be set up to determine the binding affinity of a compound for labeled proteins. nist.gov Pull-down assays coupled with mass spectrometry can also be employed to isolate and identify proteins that bind to this compound in a complex mixture. nist.gov While specific data for this compound using these assays is not detailed in the provided information, these methodologies represent the standard approaches applicable to characterizing its direct molecular interactions.
Biophysical Characterization of Ligand-Target Recognition
Biophysical methods provide detailed insights into the nature of the interaction between this compound and its targets, including conformational changes, thermodynamics, and stoichiometry of binding. Techniques such as isothermal titration calorimetry (ITC) can measure the thermodynamic parameters of binding (enthalpy, entropy), providing clues about the driving forces of the interaction. Nuclear magnetic resonance (NMR) spectroscopy can be used to map the binding site of this compound on a target protein and study conformational changes upon binding. X-ray crystallography can provide high-resolution structural information of this compound in complex with its target, revealing the precise mode of binding. These methods, while not specifically detailed for this compound in the provided results, are essential for a comprehensive biophysical characterization of ligand-target recognition in chemical biology.
Cellular Response Studies in Model Systems (non-human cell lines or animal models, focusing on chemical mechanisms)
Investigating the effects of this compound in non-human cellular and animal models allows for the study of its biological activity in a more complex, yet controlled, environment, focusing on the underlying chemical mechanisms.
Modulation of Immune Cell Subpopulations and Functions (e.g., rat mononuclear cells)
Natural products can modulate the function of immune cells, which can play a role in the host response to viral infection. Studies using non-human immune cells, such as rat mononuclear cells, can investigate if this compound influences immune cell viability, proliferation, activation markers, or the production of cytokines and chemokines. nih.gov Assays like flow cytometry can quantify changes in immune cell subpopulations, while ELISA or multiplex assays can measure secreted immune mediators. Understanding how this compound interacts with the immune system in model organisms can reveal indirect antiviral mechanisms or potential immunomodulatory effects.
Investigation of Intracellular Signaling Pathways (non-human, non-clinical context)
Compounds can exert their biological effects by modulating intracellular signaling pathways within host cells. For antiviral compounds, this can involve interfering with pathways essential for viral entry, replication, or assembly, or activating host defense pathways. frontiersin.orgmdpi.com Techniques such as Western blotting can assess the phosphorylation status or expression levels of key proteins in signaling cascades. Reporter assays can measure the activation of specific transcription factors or signaling pathways. High-throughput screening approaches can also be used to identify pathways affected by this compound treatment in non-human cell lines. Examples of relevant pathways in antiviral responses include those involving TLR3, IRF3, NF-κB, type I interferon, and the cGAS-STING pathway. frontiersin.orgmdpi.com Research on other natural products has demonstrated their ability to modulate pathways like NRF2, which can have cytoprotective effects. researchgate.netnih.gov
Elucidation of Antiviral Chemical Mechanisms (non-human viral systems, non-clinical)
Research has indicated that this compound possesses potent antiviral activity against HSV-1 and, to a lesser extent, activity against Influenza A virus researchgate.netnih.gov. The focus of mechanistic studies in this context is on identifying the specific viral or cellular targets and pathways that this compound modulates to achieve its antiviral effects in these non-human, non-clinical systems.
Inhibition of Viral Life Cycle Stages through Chemical Intervention
The viral life cycle involves a series of distinct stages, including attachment, entry, uncoating, replication, assembly, and release nih.govresearchgate.net. Antiviral compounds can interfere with one or more of these stages through chemical intervention frontiersin.orgmdpi.com. Studies on this compound have explored its ability to inhibit viral replication in cell cultures nih.gov.
Specifically, this compound has shown potent inhibitory activity against HSV-1 in cell-based assays researchgate.netnih.govnih.gov. While the precise molecular target and the specific stage(s) of the HSV-1 life cycle inhibited by this compound require further detailed investigation, its observed potency suggests interference with a critical step in viral replication or propagation within the host cell system used in these non-clinical studies nih.gov.
In contrast to its strong activity against HSV-1, this compound has shown less activity or been reported as inactive against Influenza A virus in some studies, while other balticols demonstrated activity against influenza viruses nih.govresearchgate.netresearchgate.net. This difference in activity spectrum suggests that the mechanism of action of this compound may be specific to certain viruses or viral families, potentially targeting host cell factors or viral proteins unique to the susceptible viruses frontiersin.org.
Understanding the exact stage of the viral life cycle targeted by this compound, such as viral entry, genome replication, or protein synthesis, is crucial for fully elucidating its chemical mechanism of action in these non-human systems nih.gov. Further research employing techniques like time-of-addition assays or target binding studies would be necessary to pinpoint the specific step(s) inhibited by this compound.
Structure-Activity Relationships Governing Antiviral Effects
Structure-Activity Relationship (SAR) studies aim to correlate specific structural features of a compound with its biological activity frontiersin.orgmdpi.comtmc.edu. In the case of the balticols, including this compound, SAR investigations have begun to shed light on which parts of the molecule are important for their antiviral properties researchgate.netnih.gov.
While detailed SAR data for systematic modifications of this compound are limited in the provided context, the differential activity observed among balticols A-F against HSV-1 and Influenza A virus highlights the influence of structural variations on antiviral efficacy and specificity nih.gov. For example, Balticol D and Balticol F also showed activity against Herpes type I viruses, but this compound exhibited significantly higher potency nih.gov. This comparison underscores the importance of subtle structural differences within the balticol series for their antiviral profiles.
Further SAR studies involving the synthesis and testing of analogues with specific modifications to the this compound structure would be essential to fully delineate the key pharmacophores responsible for its potent anti-HSV-1 activity in non-clinical models frontiersin.orgtmc.edu. Such studies could involve altering functional groups, modifying the naphthalenone core, or changing stereochemistry to understand the impact on antiviral potency and specificity.
Antiviral Activity of Balticols A-F against HSV-1 and Influenza A Virus
| Compound | Antiviral Activity against HSV-1 (IC₅₀) | Antiviral Activity against Influenza A Virus (IC₅₀) |
| Balticol A | Active (range 0.01–1 µg/ml) nih.gov | Inactive researchgate.netresearchgate.net |
| Balticol B | Active (range 0.01–1 µg/ml) nih.gov | Active (range 0.1 to 10 µg/mL) researchgate.netresearchgate.net |
| Balticol C | Active (range 0.01–1 µg/ml) nih.gov | 1 µg/ml nih.gov |
| Balticol D | Active (range 0.01–1 µg/ml) nih.gov | 0.1 µg/ml nih.gov |
| This compound | 0.01 µg/ml researchgate.netnih.govnih.gov | Inactive nih.govresearchgate.netresearchgate.net |
| Balticol F | Active (range 0.01–1 µg/ml) nih.gov | 1 µg/ml nih.gov |
Note: IC₅₀ values represent the half-maximal inhibitory concentration.
Environmental Chemistry and Ecological Fate of Balticol E
Environmental Distribution and Occurrence
Balticol E is known to occur in the marine environment as a secondary metabolite produced by specific organisms. Its presence is directly linked to the distribution of these producing organisms within marine ecosystems.
Biogeographical Sourcing of this compound-Producing Organisms
The primary source identified for this compound is a fungal strain designated as strain 222. This strain belongs to the Ascomycota, a diverse phylum of fungi. The specific biogeographical origin of this strain is the Baltic Sea, where it was isolated from driftwood collected at the coast of the Greifswalder Bodden, Germany. researchgate.netlibretexts.orgresearchgate.net Marine fungi are recognized as prolific producers of bioactive natural products and can be found in various marine habitats, including sediments, sponges, microalgae, mollusks, corals, fishes, the deep sea, and on wood. researchgate.netwikipedia.org The isolation of the producing fungus from driftwood in the Baltic Sea highlights the potential for this compound to be distributed in coastal marine environments where this fungus thrives.
Environmental Degradation Pathways and Kinetics
Information specifically detailing the environmental degradation pathways and kinetics of this compound is scarce in the current research landscape. The fate of organic compounds in the environment is influenced by a combination of biotic and abiotic processes.
Biotic Transformation Mechanisms (e.g., microbial catabolism, enzymatic degradation)
Biotic transformation, primarily mediated by microorganisms, is a significant pathway for the degradation of many organic compounds in the environment. Microbes, including bacteria and fungi, possess enzymatic machinery capable of breaking down complex molecules through processes like catabolism. frontiersin.orgresearchgate.net The Baltic Sea ecosystem is known to harbor diverse microbial communities with the potential for hydrocarbon degradation. biorxiv.orgnih.gov However, specific studies investigating the microbial or enzymatic degradation of this compound or closely related naphthalenone derivatives in marine environments were not found in the consulted literature. Therefore, the specific biotic transformation mechanisms and kinetics for this compound remain largely uncharacterized.
Abiotic Degradation Processes (e.g., photolytic cleavage, hydrolytic reactions)
Abiotic processes, such as photolysis and hydrolysis, can also contribute to the degradation of organic compounds in the environment. Photolysis involves the breakdown of molecules by light, which can be a relevant pathway for compounds exposed to sunlight in surface waters. Hydrolysis involves the reaction of a compound with water, leading to its cleavage. libretexts.org While these processes are general mechanisms for the transformation of organic chemicals, there is no specific data available in the searched literature regarding the photolytic or hydrolytic degradation of this compound in the marine environment. The rate and extent of these processes would depend on the specific chemical structure of this compound and the environmental conditions (e.g., light intensity, pH, temperature).
Environmental Fate Modeling and Predictive Ecotoxicological Assessments (excluding direct human toxicity)
Environmental fate modeling and predictive ecotoxicological assessments are crucial tools for understanding how chemicals behave in the environment and their potential impact on ecosystems. Environmental fate models aim to describe the processes by which chemicals are transported and transformed in various environmental compartments such as air, water, soil, and sediment. researchgate.net These models can be used to predict the environmental concentration of a chemical, which is an important step in risk assessment. ecetoc.org Predictive ecotoxicological assessments, often utilizing modeled exposure concentrations, aim to forecast the potential adverse effects of chemicals on ecological receptors. epa.gove-ecology.orgresearchgate.net While the specific application of these models to this compound was not found in the search results, the general methodologies are well-established in environmental science.
Application of Multimedia Mass Balance Models
Multimedia mass balance models (MMBMs) are a common type of environmental fate model used to simulate the distribution and persistence of chemicals across different environmental compartments. up.ptrivm.nlresearchgate.net These models divide the environment into defined compartments (e.g., air, water, soil, sediment) and use mathematical expressions to describe the mass flow of a chemical between these compartments. up.ptrivm.nl The models consider various processes such as advective and diffusive transport, as well as transformation processes like degradation. up.ptresearchgate.net By accounting for inputs, outputs, and transformations within and between compartments, MMBMs can construct mass budgets and predict chemical concentrations in different media over time. up.ptthescipub.com Examples of such models include SimpleBox and CoZMo-POP, which are used for evaluating the fate of chemicals at various spatial scales. rivm.nlutoronto.canih.gov The construction of a mass balance model requires defining spatial and temporal scales, identifying emission sources, and quantifying transport and transformation processes. up.pt
Predictive Modeling for Environmental Exposure and Partitioning
Predictive modeling for environmental exposure and partitioning focuses on estimating how a chemical will distribute itself among different environmental phases (e.g., water, soil, air, biota) and the resulting concentrations in these media, which leads to exposure of organisms. ecetoc.orginfotox.co.zanih.govresearchgate.net This type of modeling relies heavily on the physical-chemical properties of the substance, such as water solubility, vapor pressure, and octanol-water partition coefficient. infotox.co.zanih.gov Partitioning coefficients, such as the air-water partition constant (Kaw) and the octanol-water partition constant (Kow), are key parameters used in these models to predict the distribution of a chemical between different environmental compartments. nih.govnih.gov Predictive models can help assess the potential for a substance to move through the environment and accumulate in different parts of the ecosystem, including the food chain. infotox.co.zanih.gov For ionisable organic compounds, models need to account for the influence of pH on properties like acidity, partitioning, and sorption to accurately predict environmental concentrations. ecetoc.org Various computational tools and quantitative structure-activity relationships (QSARs) are employed to estimate these properties and predict partitioning behavior. ecetoc.orgnih.gov Ecotoxicological assessments often rely on these predicted environmental concentrations to estimate the potential risk to aquatic and terrestrial species. epa.gov
Analytical Method Development and Validation for Balticol E Quantification
Development of Chromatographic Analytical Procedures
Chromatographic techniques, such as Liquid Chromatography (LC) and Gas Chromatography (GC), are fundamental for separating and quantifying components in complex mixtures, including natural products like Balticol E. researchgate.netmdpi.comutc.edu The development of robust chromatographic methods involves careful selection of stationary and mobile phases, as well as optimization of various parameters to achieve adequate separation, sensitivity, and reproducibility.
Optimization of Liquid Chromatography (LC) Methods
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is widely applied for the analysis of non-volatile and semi-volatile compounds. researchgate.netmdpi.com The isolation of Balticols, including this compound, has been reported using HPLC, indicating its suitability for separating these compounds. researchgate.net Optimization of LC methods for this compound quantification typically involves exploring different stationary phases (e.g., reversed-phase C18 columns), mobile phase compositions (mixtures of water or buffer with organic solvents like acetonitrile (B52724) or methanol), flow rates, and temperature. utc.edunih.govwaters.comnih.govresearchgate.net The goal is to achieve optimal resolution of this compound from matrix components and other related compounds, such as other balticols (Balticols A-F) or structurally similar metabolites. researchgate.net Parameters like mobile phase pH and the inclusion of additives, such as ion-pairing agents, can significantly influence retention and peak shape, particularly for ionizable compounds. waters.comnih.gov Method validation for quantitative LC analysis typically includes assessing parameters such as linearity, accuracy, precision, sensitivity (limit of detection and limit of quantification), selectivity, and robustness. eflm.eu While HPLC-ESI-MS data has been used in the structural elucidation of Balticols, specific details on the optimized LC parameters and validation data solely for this compound quantification were not available in the consulted sources. researchgate.net
Gas Chromatography (GC) Methodologies for Volatile Derivatives
Gas chromatography is a powerful technique for the separation and analysis of volatile or easily volatilized compounds. researchgate.net Although this compound itself may not be sufficiently volatile for direct GC analysis, derivatization techniques can be employed to convert it into a more volatile form. GC, often coupled with Mass Spectrometry (GC-MS), has been mentioned in the context of analyzing Balticols B, D, and E, suggesting its potential applicability, possibly after appropriate derivatization. researcher.life The development of GC methods for derivatized this compound would involve selecting suitable derivatization reagents and reaction conditions to ensure complete and reproducible conversion. asianpubs.org Optimization of the GC separation would include choosing the appropriate stationary phase (column), oven temperature program, carrier gas flow rate, and injection technique. nih.govchromatographyonline.com GC-MS is particularly useful for identifying and quantifying volatile compounds in complex matrices. researchgate.netresearchgate.net Method validation for quantitative GC analysis of derivatized this compound would follow similar principles to LC, evaluating linearity, accuracy, precision, sensitivity, selectivity, and robustness. eflm.eu Specific details on GC methodologies and validation data for this compound quantification via derivatization were not available in the consulted sources.
Mass Spectrometry-Based Analytical Methodologies
Mass Spectrometry (MS) provides highly sensitive and selective detection and identification capabilities, making it an indispensable tool in the analysis of chemical compounds like this compound. researchgate.netmdpi.comuot.edu.lympg.de When coupled with chromatography (LC-MS or GC-MS), MS allows for the separation of components before their detection and characterization based on their mass-to-charge ratio (m/z) and fragmentation patterns. researchgate.netresearchgate.netresearcher.lifenih.gov
Tandem Mass Spectrometry (MS/MS) for Selective Detection and Quantification
Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis, allowing for the fragmentation of selected ions and analysis of the resulting fragment ions. wikipedia.org This technique offers enhanced selectivity and sensitivity for target analyte quantification in complex matrices. nih.govnih.govmdpi.com For this compound, MS/MS could be used to develop a selective and sensitive quantitative method. This would typically involve selecting a precursor ion corresponding to this compound (or its derivative) and monitoring specific, characteristic fragment ions produced upon collision-induced dissociation or other fragmentation techniques. wikipedia.orgnih.gov Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes are commonly employed in quantitative MS/MS assays for targeted analysis, offering high specificity and low detection limits. mdpi.com Development of an LC-MS/MS or GC-MS/MS method for this compound quantification would involve optimizing ionization parameters, precursor and product ion selection, collision energy, and chromatographic separation to minimize matrix effects and maximize sensitivity. nih.gov Method validation would include assessing parameters such as linearity, accuracy, precision, matrix effects, and stability. eflm.eumdpi.com While mass spectrometric analyses were used in the structural elucidation of Balticols, specific details on validated MS/MS methods for this compound quantification were not available in the consulted sources. researchgate.net
Development of Untargeted Metabolomics Protocols for this compound in Complex Chemical Systems
Untargeted metabolomics aims to comprehensively profile all measurable small molecules (metabolites) within a biological system or complex chemical mixture. mdpi.commpg.dersc.orgosti.govfrontiersin.org While not solely focused on a single analyte, untargeted metabolomics protocols can be developed to include the detection and relative quantification of this compound within a broader metabolic profile. This approach is particularly useful when investigating the presence and levels of this compound in biological samples or fermentation broths where it is produced. researchgate.net Untargeted metabolomics typically utilizes high-resolution mass spectrometry coupled with chromatography (LC-MS or GC-MS) to separate and detect a wide range of metabolites. mdpi.comosti.gov Data processing involves peak picking, alignment, and metabolite annotation based on accurate mass, retention time, and fragmentation patterns, often using databases. osti.gov While untargeted metabolomics can provide insights into the presence and relative abundance of this compound, absolute quantification requires calibration with a standard. mdpi.com The development of such protocols involves optimizing sample preparation, chromatographic separation, and MS data acquisition parameters to maximize coverage and reproducibility. mdpi.com Challenges include instrumental drift and batch effects, which require appropriate quality control strategies and data normalization methods. mdpi.com While untargeted metabolomics is a powerful tool for exploring complex chemical systems, specific untargeted metabolomics protocols explicitly developed and validated for the inclusion and relative quantification of this compound were not detailed in the consulted sources.
Spectroscopic Analytical Techniques for Quantitative Analysis
Spectroscopic techniques measure the interaction of electromagnetic radiation with a sample to gain information about its composition and structure. Various spectroscopic methods can be employed for quantitative analysis, often relying on the principle that the absorbance or emission of light at a specific wavelength is proportional to the concentration of the analyte (e.g., Beer-Lambert Law). libretexts.org Techniques such as UV-Visible (UV-Vis) spectroscopy, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used for quantitative purposes if the analyte has suitable spectroscopic properties and can be measured without significant interference from the matrix. libretexts.orguni-bonn.demit.edumdpi.com
For this compound, which is a naphthalenone derivative, UV-Vis spectroscopy could potentially be used for quantitative analysis if it exhibits a characteristic absorption in the UV-Vis region. researchgate.net Quantitative UV-Vis analysis involves establishing a calibration curve by measuring the absorbance of solutions with known concentrations of this compound at its maximum absorbance wavelength. libretexts.org Similarly, specific IR absorption bands characteristic of this compound's functional groups could potentially be used for quantitative analysis, although this is often more challenging in complex mixtures. uni-bonn.de NMR spectroscopy can also be used for quantitative analysis (qNMR) by accurately measuring the integrated signal intensity of specific, well-resolved peaks in the NMR spectrum and comparing them to a known internal standard. researchgate.net While NMR and mass spectrometry were used for the structural elucidation of Balticols, specific details on validated spectroscopic methods (UV-Vis, IR, or NMR) developed solely for the quantitative analysis of this compound were not available in the consulted sources. researchgate.net The applicability and accuracy of spectroscopic methods for this compound quantification would depend on its concentration, the complexity of the matrix, and the availability of a suitable calibration method or internal standard.
Data Tables
Specific data tables detailing method development and validation parameters (e.g., linearity ranges, limits of detection and quantification, accuracy and precision data) for the quantification of this compound using the discussed analytical techniques were not found in the consulted search results. Such tables would typically present experimental data obtained during the validation process, demonstrating the performance characteristics of the developed method.
Detailed Research Findings
Implementation of Analytical Quality by Design (AQbD) Principles
The development and validation of a robust and reliable analytical method for the quantification of this compound necessitates a systematic approach grounded in scientific understanding and risk management. Analytical Quality by Design (AQbD) provides a framework to ensure that the method is fit for its intended purpose throughout its lifecycle. AQbD emphasizes building quality into the method from the outset, rather than relying solely on testing at the end crimsonpublishers.comimpactfactor.org. This approach aligns with regulatory expectations and leads to more efficient and flexible analytical procedures usp.orgetflin.com.
The implementation of AQbD for the this compound quantification method involves several key steps:
Defining the Analytical Target Profile (ATP)
The foundation of the AQbD approach is the Analytical Target Profile (ATP). The ATP is a prospective statement that defines the desired performance characteristics and the intended purpose of the analytical method veeprho.comeuropa.euresearchgate.netkeynotive.io. For the quantification of this compound, the ATP would specify critical performance criteria such as accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ) required for the intended application (e.g., quality control, stability testing). The ATP serves as the design objective against which the method's performance will be evaluated veeprho.comeuropa.eu.
Risk Assessment
A comprehensive risk assessment is integral to identifying potential factors that could impact the performance of the analytical method for this compound. This step involves identifying potential sources of variability and their potential impact on the Critical Method Attributes (CMAs) defined in the ATP crimsonpublishers.comveeprho.comamericanpharmaceuticalreview.comnih.gov. CMAs are the measurable outcomes of the analytical procedure that must be within acceptable limits to ensure the quality of the result europa.euwaters.com. Critical Method Parameters (CMPs) are the method inputs or variables that can affect the CMAs europa.euslcontrols.com.
Tools such as Ishikawa (fishbone) diagrams and Failure Mode and Effect Analysis (FMEA) can be employed to systematically identify potential risks crimsonpublishers.comveeprho.comnih.gov. Potential risk factors for a chromatographic method for this compound might include variations in mobile phase composition, flow rate, column temperature, column age, sample preparation steps, and instrument performance veeprho.comwaters.com.
An illustrative example of a risk assessment outcome is presented in Table 6.4.1. This table would typically rank potential parameters based on the severity of their impact, the probability of their occurrence, and the detectability of the issue, resulting in a Risk Priority Number (RPN). Parameters with high RPNs are considered critical and require further investigation and control.
Table 6.4.1: Illustrative Risk Assessment for this compound Quantification Method
| Potential Parameter Variation | Potential Impact on CMA (e.g., Peak Area, Retention Time) | Severity (S) | Occurrence (O) | Detectability (D) | RPN (S x O x D) | Risk Level |
| Mobile Phase pH | Affects retention time and peak shape | High | Medium | Low | Medium | |
| Column Temperature | Affects retention time and efficiency | High | Medium | Medium | Medium | |
| Flow Rate | Affects retention time and run time | Medium | Low | High | Low | |
| Sample Preparation Volume | Affects concentration and peak area | High | Low | Medium | Medium | |
| Injection Volume | Affects peak area | Medium | Low | High | Low |
Note: This table is illustrative and actual values would depend on experimental data and expert knowledge.
Design of Experiments (DoE)
Following risk assessment, Design of Experiments (DoE) is a powerful statistical tool used to systematically investigate the effect of the identified Critical Method Parameters (CMPs) and their interactions on the Critical Method Attributes (CMAs) veeprho.comnih.govamericanpharmaceuticalreview.comdrugdeliveryleader.com. DoE allows for the efficient exploration of the method's performance across a range of conditions, providing a deeper understanding than traditional one-factor-at-a-time experiments nih.govlcms.cz.
For the this compound quantification method, DoE studies could involve simultaneously varying factors such as mobile phase composition ratios, pH, flow rate, and temperature to determine their impact on peak resolution, peak shape, retention time, and detector response for this compound and potential impurities.
Illustrative data from a DoE study might show how changes in mobile phase organic content and temperature affect the retention time and peak area of this compound, as shown in Table 6.4.2.
Table 6.4.2: Illustrative DoE Results (Partial) for this compound Quantification Method
| Experiment | Mobile Phase % Organic | Temperature (°C) | This compound Retention Time (min) | This compound Peak Area |
| 1 | 40 | 25 | 8.2 | 15500 |
| 2 | 50 | 25 | 6.5 | 16100 |
| 3 | 40 | 30 | 7.8 | 15700 |
| 4 | 50 | 30 | 6.1 | 16300 |
| 5 | 45 | 27.5 | 7.1 | 15950 |
Note: This table is illustrative and represents simplified results from a hypothetical DoE study. Actual DoE involves multiple factors and responses analyzed statistically.
Defining the Method Operable Design Region (MODR)
The data and understanding gained from DoE studies are used to define the Method Operable Design Region (MODR). The MODR represents the multidimensional combination of CMPs within which the analytical method consistently meets the predefined ATP criteria veeprho.comeuropa.euamericanpharmaceuticalreview.comlcms.czwaters.com. Operating the method within the MODR ensures method robustness and reliability veeprho.comwaters.com. The MODR provides flexibility for minor adjustments to method parameters within the defined region without requiring full revalidation etflin.com.
Establishing a Control Strategy
Based on the ATP, risk assessment, and the defined MODR, an analytical procedure control strategy is established. This strategy is a planned set of controls to ensure the method remains fit for its intended purpose throughout its lifecycle europa.eukeynotive.io. The control strategy for the this compound method would include aspects such as system suitability tests (SSTs) with appropriate acceptance criteria, procedures for monitoring CMPs, and criteria for evaluating method performance during routine analysis europa.eukeynotive.io. SSTs are designed to verify selected analytical procedure attributes and ensure the measurement system is functioning correctly at the time of analysis europa.eu.
Continuous Monitoring and Lifecycle Management
AQbD extends beyond method development and validation to encompass the entire analytical procedure lifecycle usp.orgeuropa.euamericanpharmaceuticalreview.com. Continuous monitoring of the method's performance during routine use is crucial to ensure it remains within the MODR and continues to meet the ATP criteria impactfactor.orgeuropa.euamericanpharmaceuticalreview.com. This can involve tracking SST results, monitoring trends in method performance data, and implementing corrective actions if deviations occur keynotive.ioamericanpharmaceuticalreview.com. Lifecycle management involves periodic review and potential optimization of the method based on accumulated knowledge and experience, ensuring its continued suitability for the intended purpose usp.orgeuropa.eu.
By implementing AQbD principles, the analytical method for quantifying this compound is developed with a thorough understanding of the factors influencing its performance, leading to a more robust, reliable, and well-controlled procedure that consistently delivers accurate results.
Sustainable Chemistry Principles Applied to Balticol E
Green Synthesis Strategies for Balticol E and its Analogues
Green synthesis strategies focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. For a compound like this compound, which is a complex natural product, a hypothetical chemical synthesis would involve multiple steps, each presenting opportunities to implement green chemistry principles.
A key aspect of green chemistry is the careful selection of solvents. Traditional organic synthesis often relies on volatile organic solvents (VOCs) that can be toxic, flammable, and environmentally persistent. In a green synthesis of this compound, efforts would be made to replace such solvents with more environmentally benign alternatives, such as water, supercritical fluids, ionic liquids, or bio-based solvents.
Furthermore, the reduction or elimination of hazardous reagents is crucial. This involves designing synthetic routes that utilize less toxic chemicals and minimize the generation of hazardous byproducts. Catalytic reagents, which can be used in smaller amounts and are often more selective, are preferred over stoichiometric reagents.
Atom economy, a concept developed by Barry Trost, is a measure of how many atoms from the reactants are incorporated into the final desired product. A high atom economy means less waste is generated. Designing a synthetic route for this compound with a high atom economy would involve selecting reactions where most of the atoms of the starting materials end up in the this compound molecule.
Process intensification aims to make chemical processes smaller, faster, and more energy-efficient. This could involve using continuous flow reactors instead of batch processes, which can improve reaction control, reduce reaction times, and enhance safety.
Solvent Selection and Reduction of Hazardous Reagents
Biocatalytic Transformations in this compound Production
Given that this compound is a natural product isolated from a fungus, its natural production pathway involves biocatalytic transformations mediated by enzymes within the organism. wikipedia.org If large-scale production were desired, optimizing this biological process through fermentation could be considered a form of biocatalysis application.
Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, is a powerful tool in green chemistry. Enzymes typically operate under mild conditions (near ambient temperature and pressure, in water), are highly selective, and are biodegradable. While the specific enzymes involved in this compound biosynthesis by the fungal strain 222 are not detailed in the provided information, research into fungal biocatalysis for producing complex molecules is an active area. If a synthetic route to this compound were to be developed, incorporating biocatalytic steps could offer a greener alternative to traditional chemical transformations, potentially reducing the need for harsh reagents and conditions.
Life Cycle Assessment of this compound Chemical Production Processes
A Life Cycle Assessment (LCA) is a comprehensive method for evaluating the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to disposal. For this compound, an LCA of its production would involve assessing the environmental burdens associated with:
The cultivation and processing of the fungal strain (if produced biologically).
The synthesis steps, including energy consumption, solvent use, and reagent production (if produced chemically).
Purification and isolation processes.
Transportation of raw materials and the final product.
End-of-life considerations for any byproducts or waste materials.
Currently, specific LCA studies for this compound production are not available in the provided search results. Conducting an LCA would provide valuable data to identify environmental hotspots in the production process and inform strategies for improvement.
Strategies for Mitigating Environmental Impact from this compound Chemical Waste
Minimizing waste is a fundamental principle of green chemistry. In the context of this compound production, whether through isolation from fungal cultures or a hypothetical chemical synthesis, strategies for mitigating environmental impact from waste would be essential.
For fungal isolation, waste would include spent fermentation media and fungal biomass. Strategies could involve exploring methods for treating or valorizing this biomass, perhaps for energy production or as a source of other compounds.
In a hypothetical chemical synthesis, waste mitigation strategies would focus on the principles of green chemistry, such as:
Designing reactions with high atom economy to reduce byproduct formation.
Using catalysts to minimize the need for stoichiometric reagents that generate significant waste.
Implementing efficient separation techniques to minimize product loss and the generation of contaminated waste streams.
Treating any unavoidable waste streams to render them less hazardous before disposal or exploring opportunities for recycling or recovery of materials.
Emerging Research Frontiers and Future Directions for Balticol E Chemical Research
Integration of Advanced Chemoinformatics and Machine Learning for Chemical Discovery
The field of chemical discovery is increasingly benefiting from the integration of advanced chemoinformatics and machine learning (ML) techniques. These computational approaches enable researchers to analyze large datasets of chemical structures and biological activities, identify patterns, and predict the properties of novel compounds.
For Balticol E, chemoinformatics and ML offer powerful tools to explore its chemical space and potential biological interactions. Given its complex naphthalenone structure and observed bioactivity, computational methods can be applied to:
Analyze Structure-Activity Relationships (SAR): By analyzing the structural features of this compound and related naphthalenone derivatives (such as Balticol B), chemoinformatics can help elucidate which parts of the molecule are crucial for its antiviral or immune-modulating effects.
Predict Properties and Activities: ML models trained on existing data of naphthalenones and similar compounds could potentially predict other biological activities or physicochemical properties of this compound and hypothetical analogs.
Guide Analog Design: Based on SAR analysis and predictive modeling, chemoinformatics and ML can assist in the in silico design of novel this compound analogs with potentially enhanced activity, specificity, or desirable properties. This can help prioritize synthesis efforts towards the most promising candidates.
While specific research applying these techniques directly to this compound is not widely reported in the examined literature, the complexity of natural products and the promise of computational methods in accelerating discovery suggest this is a significant emerging area for future investigation.
Exploration of Novel Synthetic Methodologies for Naphthalenone Scaffolds
As a natural product, this compound is currently obtained through isolation from its fungal source mims.comresearchgate.netguidetopharmacology.orguni.lu. However, the availability of natural products can be limited by factors such as the abundance of the producing organism and the efficiency of the isolation process. Exploring synthetic methodologies offers an alternative or complementary route to obtain this compound and its derivatives.
Naphthalenone scaffolds, like that of this compound, can present synthetic challenges due to their complex stereochemistry and functionalization patterns. Future research could focus on developing novel and efficient synthetic routes specifically tailored for the this compound scaffold. This could involve:
Developing Stereoselective Synthesis: this compound possesses specific stereocenters, and developing synthetic methods that can control the formation of these centers with high selectivity is crucial.
Exploring Cascade Reactions and One-Pot Synthesis: Novel methodologies that can construct the naphthalenone core and introduce the necessary functional groups in a minimal number of steps could significantly improve synthetic efficiency.
Utilizing Biocatalysis or Organocatalysis: Exploring the use of enzymes or small organic molecules as catalysts could offer more environmentally friendly and selective routes to the this compound scaffold.
Developing efficient synthetic access to this compound would not only ensure a more reliable supply for research but also facilitate the synthesis of analogs for comprehensive SAR studies initiated through chemoinformatics.
Cross-Disciplinary Research at the Interface of Chemical Biology and Environmental Science
The origin of this compound from a marine-derived fungus highlights a natural link to environmental science mims.comresearchgate.netguidetopharmacology.orguni.lu. Studying this compound at the interface of chemical biology and environmental science can provide insights into its ecological role and potential environmental impact, while also exploring its biological activities in environmentally relevant contexts.
Future research in this cross-disciplinary area could investigate:
Ecological Role: What is the function of this compound for the producing fungus? Does it play a role in defense against other microorganisms or in interactions with its marine environment?
Environmental Fate and Impact: Studies on the persistence, degradation pathways, and potential effects of this compound on marine organisms and ecosystems could be conducted.
Biological Activity in Non-Target Organisms: While focusing on fundamental biological processes (as per Section 8.4), research could explore the effects of this compound on non-human organisms relevant to its environment, such as marine invertebrates or algae, using chemical biology tools.
This cross-disciplinary approach allows for a holistic understanding of this compound, from its natural production and environmental interactions to its specific biological effects in various organisms.
Development of this compound as a Chemical Probe for Fundamental Biological Processes (excluding human applications)
This compound has demonstrated biological activity, including antiviral effects against HSV-1 and influence on rat immune cells mims.comresearchgate.netguidetopharmacology.orguni.lu. These activities suggest that this compound interacts with specific biological targets or pathways. Developing this compound as a chemical probe can be a valuable strategy to investigate these fundamental biological processes in non-human systems.
Chemical probes are small molecules used to perturb biological systems and understand the function of specific proteins or pathways. Future research could utilize this compound as a probe to:
Identify Molecular Targets: Experiments could be designed to identify the specific viral or cellular proteins that this compound interacts with to exert its antiviral or immune-modulating effects in non-human cell lines or model organisms.
Elucidate Biological Pathways: By using this compound to selectively modulate its targets, researchers can gain a better understanding of the biological pathways involved in viral replication or immune responses in non-human systems.
Study Mechanism of Action: Investigating how this compound interacts with its targets at a molecular level can reveal fundamental mechanisms of biological processes.
It is crucial that research in this area strictly excludes human applications, focusing instead on using this compound as a tool to advance our understanding of fundamental biological mechanisms in non-human contexts.
Detailed Research Findings: Antiviral Activity
One of the key reported findings for this compound is its antiviral activity against Herpes simplex virus type I (HSV-1). The inhibitory concentration 50% (IC₅₀) value, which represents the concentration of the compound required to inhibit the virus by 50%, has been determined.
| Compound | Target Virus | IC₅₀ (μg/ml) |
| This compound | Herpes simplex virus type I (HSV-1) | 0.01 |
Data derived from research on the antiviral activity of balticols A-F. mims.comresearchgate.netguidetopharmacology.orguni.lu
This potent activity against HSV-1 in in vitro settings provides a foundation for further chemical biology investigations into its mechanism of action in non-human viral systems.
Q & A
Basic Research Questions
Q. How can researchers formulate a focused research question to investigate Balticol E’s biochemical interactions?
- Methodological Answer : Use the PICO framework to define Population (e.g., specific cell lines or enzymes), Intervention (this compound exposure), Comparison (control groups or alternative compounds), and Outcome (e.g., inhibition rates, binding affinity). For feasibility, apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to narrow the scope. For example: "How does this compound inhibit [specific enzyme] in [cell type] compared to [control], measured via [assay]?"
Q. What experimental design considerations are critical for ensuring reproducibility in this compound studies?
- Methodological Answer : Provide detailed protocols in the main text for key procedures (e.g., synthesis, purification, dose-response assays) and relegate auxiliary data (e.g., NMR spectra for known compounds) to supplementary materials. Specify batch numbers, instrument calibration, and statistical methods (e.g., ANOVA for dose-response curves). Use negative controls to rule out confounding variables like solvent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
